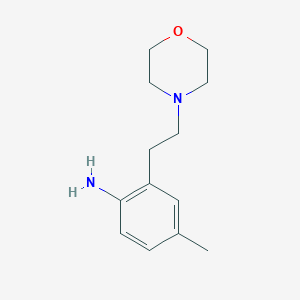

4-Methyl-2-(2-morpholinoethyl)aniline

Description

4-Methyl-2-(2-morpholinoethyl)aniline is an aromatic amine derivative featuring a morpholinoethyl substituent (-CH2CH2N(C2H4)2O) at the ortho position of a 4-methylaniline backbone. This compound combines the electron-donating effects of the methyl group and the steric/electronic influence of the morpholine moiety, making it a versatile intermediate in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-methyl-2-(2-morpholin-4-ylethyl)aniline |

InChI |

InChI=1S/C13H20N2O/c1-11-2-3-13(14)12(10-11)4-5-15-6-8-16-9-7-15/h2-3,10H,4-9,14H2,1H3 |

InChI Key |

XKVQJCYABNKYPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)CCN2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The morpholinoethyl group distinguishes 4-Methyl-2-(2-morpholinoethyl)aniline from other aniline derivatives. Below is a comparative analysis of key analogs:

Key Observations:

- Morpholinoethyl Group: The morpholine moiety enhances polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents compared to hydrophobic substituents like phenylethynyl or phenylethyl .

- Thermal Stability: The phenylethynyl analog (93–96°C) has a defined melting point, whereas morpholinoethyl derivatives may exhibit lower melting points due to conformational flexibility .

- Electronic Effects : The morpholine’s electron-rich oxygen and nitrogen atoms could activate the aniline ring for electrophilic substitution, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in fluorinated analogs) .

Preparation Methods

Nitration-Reduction-Alkylation Sequence

Procedure :

-

Nitration of 4-Methylaniline :

-

Reduction of Nitro Group :

-

Alkylation with Morpholinoethyl Group :

Advantages : High regioselectivity in nitration; scalable reduction step.

Limitations : Multi-step process requiring intermediate purification.

Direct Nucleophilic Aromatic Substitution (SN_\text{N}NAr)

Procedure :

-

Substrate Preparation :

-

Nitro Reduction :

Advantages : One-pot synthesis avoids intermediate isolation; suitable for high-throughput applications.

Limitations : Requires specialized equipment for microwave conditions.

Mannich Reaction Approach

Procedure :

-

Mannich Base Formation :

Comparative Analysis of Methods

| Method | Steps | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Reduction-Alkylation | 3 | 70–80% | High regioselectivity; scalable | Multi-step purification |

| SAr | 2 | 90–99% | One-pot synthesis; microwave optimization | Requires specialized equipment |

| Mannich Reaction | 1 | 55–60% | Simplicity | Low yield; side product formation |

Optimization and Industrial Considerations

Catalytic Hydrogenation

Q & A

Q. What are the common synthetic pathways for preparing 4-Methyl-2-(2-morpholinoethyl)aniline and its derivatives?

Methodological Answer: The compound is typically synthesized via microwave-assisted methods, enabling rapid reaction times and improved yields. For example, derivatives with substituents like nitro or halogen groups are synthesized through sequential amination and functionalization steps. Key steps include:

- Reductive amination : Reaction of 2-morpholinoethylamine with substituted nitroanilines under hydrogenation or catalytic transfer hydrogenation conditions .

- Purification : Use of fast column chromatography (silica gel) or reverse-phase C18 chromatography to isolate intermediates, achieving purities of 74–90% .

- Characterization : Confirmation via -NMR and -NMR to verify regiochemistry and substituent effects.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- X-ray crystallography : For crystalline derivatives, use SHELX software (e.g., SHELXL or SHELXS) to refine atomic coordinates and resolve structural ambiguities .

- Spectroscopic analysis : Compare experimental -NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) with predicted values from computational tools like ChemDraw or ACD/Labs.

- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, targeting [M+H] peaks matching theoretical .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., boiling point ~200°C for fluorinated analogs) .

- Light sensitivity : Store in dark, inert atmospheres (e.g., argon) at –20°C to prevent photodegradation .

- pH-dependent stability : Monitor via UV-Vis spectroscopy in buffered solutions (pH 2–12) to identify hydrolytic degradation pathways.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in functionalizing the morpholinoethyl group?

Methodological Answer:

- Computational modeling : Use DFT (e.g., Gaussian or ORCA) to predict reactive sites on the morpholinoethyl moiety.

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in nucleophilic substitutions .

- Catalyst selection : Evaluate Pd/C or Ru-based catalysts for hydrogenation steps, optimizing pressure (1–5 bar H) and temperature (25–80°C) .

Key Finding:

Microwave irradiation reduces side reactions (e.g., over-reduction) compared to conventional heating, improving yields by 15–20% .

Q. What advanced techniques resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- 2D-NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions (e.g., distinguishing ortho vs. para substituents).

- Crystallographic refinement : Apply SHELXL’s twin refinement for high-resolution data to resolve disorder in morpholinoethyl conformers .

- High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences (e.g., distinguishing CHNO from CHN) with sub-ppm mass accuracy.

Q. How can the environmental degradation pathways of this compound be studied?

Methodological Answer:

- Photocatalytic degradation : Use MnFeO/ZnSiO catalysts under simulated solar radiation, monitoring intermediates via LC-MS .

- Adsorption studies : Apply Box-Behnken experimental design to optimize parameters (pH, catalyst loading, temperature) for aniline removal efficiency .

- Kinetic modeling : Fit adsorption data to Freundlich isotherms to quantify resin affinity (e.g., NKA-II resin capacity: 1.8 mmol/g) .

Q. What computational strategies predict the bioactivity or toxicity of this compound derivatives?

Methodological Answer:

- QSAR modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts.

- Docking studies : Screen against targets (e.g., tyrosinase for agrochemical applications) using AutoDock Vina, prioritizing derivatives with binding energies < –8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.